![molecular formula C25H22SSn B14628590 Stannane, [(4-methylphenyl)thio]triphenyl- CAS No. 55216-00-7](/img/structure/B14628590.png)
Stannane, [(4-methylphenyl)thio]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, [(4-methylphenyl)thio]triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one [(4-methylphenyl)thio] group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [(4-methylphenyl)thio]triphenyl- typically involves the reaction of triphenyltin chloride with 4-methylphenylthiol in the presence of a base. The reaction can be represented as follows:
Ph3SnCl+4-CH3C6H4SH→Ph3SnS(4-CH3C6H4)+HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for organotin compounds like Stannane, [(4-methylphenyl)thio]triphenyl- often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, [(4-methylphenyl)thio]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Stannane, [(4-methylphenyl)thio]triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing molecules.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Stannane, [(4-methylphenyl)thio]triphenyl- involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The [(4-methylphenyl)thio] group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, triphenyl-: This compound has a similar structure but lacks the [(4-methylphenyl)thio] group.
Stannane, tetraphenyl-: This compound contains four phenyl groups bonded to the tin atom.
Uniqueness
Stannane, [(4-methylphenyl)thio]triphenyl- is unique due to the presence of the [(4-methylphenyl)thio] group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in sulfur-related reactions, making it valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
55216-00-7 |
|---|---|
Molekularformel |
C25H22SSn |
Molekulargewicht |
473.2 g/mol |
IUPAC-Name |
(4-methylphenyl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/C7H8S.3C6H5.Sn/c1-6-2-4-7(8)5-3-6;3*1-2-4-6-5-3-1;/h2-5,8H,1H3;3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
VRCSXSAGSQAQCC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


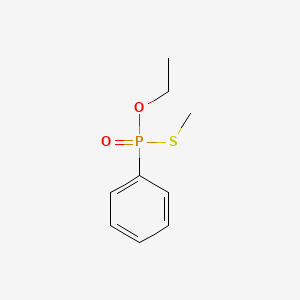
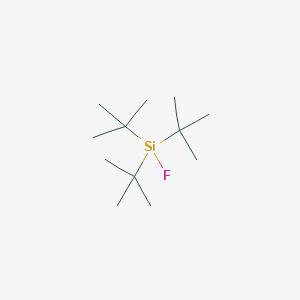
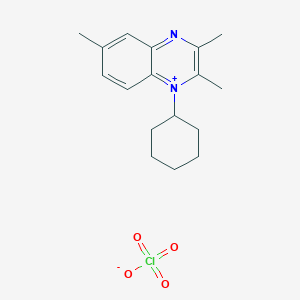


![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

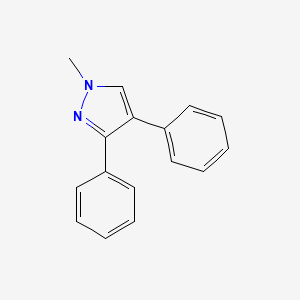
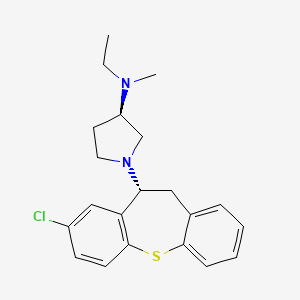

![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
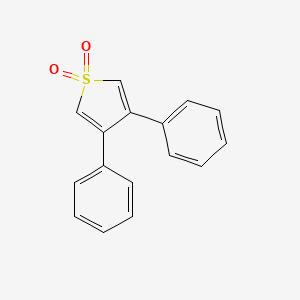
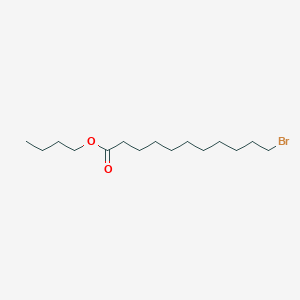
![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
